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Compound of Interest

Compound Name: Thiophen-3-ol

Cat. No.: B168786 Get Quote

Abstract: This technical guide provides an in-depth examination of thiophen-3-ol (CAS: 17236-

59-8), a heterocyclic compound of significant interest in organic synthesis and medicinal

chemistry. The document elucidates the core chemical properties, molecular structure, and

notable reactivity of thiophen-3-ol. A central focus is its existence as a tautomeric equilibrium

between the enol (thiophen-3-ol) and keto (thiophen-3(2H)-one) forms, a phenomenon that

dictates its stability and reactivity. This guide summarizes key quantitative data, details

experimental protocols for its derivatization, and presents visualizations of its chemical

structure and reaction workflows to support advanced research and development applications.

Core Chemical and Physical Properties
Thiophen-3-ol is a sulfur-containing heterocyclic organic compound. Its fundamental

properties are summarized below. It is important to note that the isolated monomer is prone to

spontaneous dimerization, which complicates the determination of physical constants such as

melting and boiling points.[1]
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Property Value Source(s)

CAS Number 17236-59-8 [1]

Molecular Formula C₄H₄OS [1]

Molecular Weight 100.14 g/mol [1]

Exact Mass 99.99830 Da [1]

Density (Predicted) 1.294 ± 0.06 g/cm³ [1]

LogP (Predicted) 1.45370 [1]

Topological Polar Surface Area 48.47 Å² [1]

Synonyms
3-Hydroxythiophene,

Thiophene-3-ol
[1]

Molecular Structure and Tautomerism
The structure of thiophen-3-ol is not static; it exists as a dynamic equilibrium between two

tautomeric forms: the aromatic 'enol' form (thiophen-3-ol) and the non-aromatic 'keto' form

(thiophen-3(2H)-one).[1]

Caption: Chemical structure of thiophen-3-ol.

Keto-Enol Tautomerism
The interconversion between the enol and keto forms is a critical aspect of thiophen-3-ol's
chemistry.[1][2] This equilibrium is highly sensitive to the solvent environment.[3] The enol form

benefits from the aromaticity of the thiophene ring, while the keto form contains a stronger

carbon-oxygen double bond. Generally, the keto tautomer is favored in most simple carbonyl

compounds, but for certain heterocyclic systems, the stability gained from aromaticity can

significantly increase the proportion of the enol form.[2][4] Studies on 3-hydroxythiophenes

show they exist in a solvent-dependent equilibrium with their thiophen-3(2H)-one tautomers.[1]

Caption: Keto-enol tautomerism of thiophen-3-ol.

Dimerization and Stability
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Unsubstituted thiophen-3-ol is known to be unstable and spontaneously dimerizes to form 4,5-

dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one.[1] This reactivity complicates its isolation

and characterization, often requiring it to be generated and used in situ or studied as

substituted, more stable derivatives.

Spectroscopic Characterization
Due to the tautomeric equilibrium and instability, obtaining clean spectroscopic data for pure

thiophen-3-ol is challenging. The following data is based on expectations for the thiophene

scaffold and related derivatives.[5][6][7]
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Spectroscopy Type Tautomer Expected Key Features

¹H NMR Enol Form

Aromatic protons (δ ≈ 6.5-7.5

ppm) with characteristic

thiophene coupling constants

(J₂₄, J₂₅, J₃₄, J₄₅). A broad

singlet for the hydroxyl proton

(O-H).

Keto Form

Alkenic protons and aliphatic

protons (CH₂) with distinct

chemical shifts and couplings.

¹³C NMR Enol Form

Aromatic carbons, with the C-

OH carbon appearing at a

downfield shift (δ ≈ 150-160

ppm).[5]

Keto Form

A carbonyl carbon (C=O)

signal at a significantly

downfield shift (δ ≈ 190-205

ppm).[3]

Infrared (IR) Enol Form

Broad O-H stretch (~3200-

3600 cm⁻¹), C=C aromatic

stretches (~1500-1600 cm⁻¹),

C-S stretch (~600-800 cm⁻¹).

[8][9]

Keto Form

Strong C=O stretch (~1680-

1720 cm⁻¹), C=C stretch

(~1600-1650 cm⁻¹).

Mass Spec. (MS) Both

Molecular ion peak (M⁺) at m/z

≈ 100. Fragmentation of the

keto form may show a

characteristic loss of a CO

molecule (28 Da).
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Chemical Reactivity and Synthetic Utility
The dual nature of thiophen-3-ol, arising from its tautomerism, provides it with versatile

reactivity.

Reactivity of the Enolate
Treatment of the tautomeric mixture with a base readily deprotonates the molecule to form the

corresponding enolate anion.[10] This enolate is a powerful nucleophile and a key intermediate

in many synthetic transformations. As an ambident nucleophile, it can react with electrophiles at

either the oxygen or the carbon atom.[11][12]

O-Alkylation and O-Acylation: The enolate can be regioselectively O-alkylated or O-acylated

with high efficiency using appropriate electrophiles.[1] This provides a pathway to various 3-

alkoxy and 3-acyloxythiophene derivatives.

C-Alkylation: While O-alkylation is often favored, reaction at the C2 carbon can be achieved

under specific conditions, leading to 2-substituted thiophen-3(2H)-ones.

Electrophilic Aromatic Substitution
The enol form, being an electron-rich aromatic ring, can undergo electrophilic aromatic

substitution. However, 3-hydroxythiophenes are generally less reactive towards electrophiles

than their 3-hydroxypyrrole counterparts.[1] A notable reaction is the Vilsmeier-Haack

formylation, which introduces a formyl group at the C2 position.[1][13]

Experimental Protocols
Given the synthetic utility of derivatizing thiophen-3-ol, the following section details a

representative experimental protocol for the Vilsmeier-Haack formylation, a key C-C bond-

forming reaction.

Protocol: Vilsmeier-Haack Formylation of a 3-
Hydroxythiophene Derivative
This procedure describes the formylation at the C2 position of a substituted 3-

hydroxythiophene. The Vilsmeier reagent is a weak electrophile generated in situ from
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phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[13][14][15]

Materials:

Substituted 3-hydroxythiophene (1.0 equiv)

Dimethylformamide (DMF) (solvent and reagent)

Phosphoryl chloride (POCl₃) (1.5 equiv)

Sodium acetate (NaOAc)

Diethyl ether (Et₂O)

Deionized water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, cool DMF in an

ice bath. Slowly add POCl₃ (1.5 equiv) dropwise while stirring. Allow the mixture to stir at 0°C

for 30 minutes to form the Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride).

Reaction: Dissolve the substituted 3-hydroxythiophene (1.0 equiv) in a minimal amount of

DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress

using thin-layer chromatography (TLC).

Quenching and Work-up: Once the reaction is complete, cool the flask again in an ice bath.

Slowly and carefully add a saturated aqueous solution of sodium acetate to quench the

reaction.
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Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the

aqueous phase with diethyl ether (3 x volume).

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous

sodium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the resulting crude product by silica gel column chromatography to yield the 2-formyl-

3-hydroxythiophene derivative.

1. Vilsmeier Reagent Formation
(POCl₃ + DMF @ 0°C)

2. Substrate Addition
(Thiophene derivative in DMF @ 0°C)

3. Reaction
(Stir at room temperature, 6-8h)

4. Quenching
(Aqueous NaOAc @ 0°C)

5. Extraction
(Et₂O / Water)

6. Wash & Dry
(Brine, Na₂SO₄)

7. Purification
(Column Chromatography) Final Product

Click to download full resolution via product page

Caption: Workflow for the Vilsmeier-Haack formylation.

Applications in Research and Drug Development
The thiophene ring is a privileged scaffold found in numerous pharmaceuticals. Thiophen-3-ol
and its derivatives serve as versatile building blocks for accessing more complex molecular

architectures. However, the thiophene moiety is also considered a "structural alert" in drug

development. Its metabolism, often mediated by cytochrome P450 enzymes, can lead to the

formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and

thiophene epoxides.[11] These reactive intermediates can covalently bind to biological

macromolecules, potentially leading to drug-induced toxicity. A thorough understanding of the

metabolic pathways of any thiophene-containing drug candidate is therefore critical.

Conclusion
Thiophen-3-ol is a fascinating heterocyclic compound whose chemistry is dominated by its

keto-enol tautomerism. This equilibrium not only influences its physical properties and stability

but also provides a rich platform for chemical transformations through its enolate intermediate

and aromatic enol form. While its inherent instability requires careful handling, its utility as a

synthetic precursor for creating diverse, functionalized thiophene derivatives makes it a

valuable tool for chemists in academia and industry. For drug development professionals, the
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thiophene core warrants a detailed metabolic investigation to mitigate risks associated with

bioactivation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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